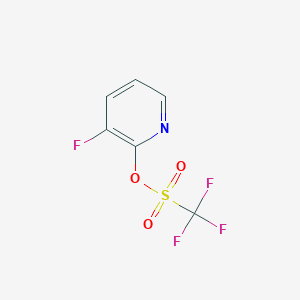

3-Fluoropyridin-2-yl trifluoromethanesulfonate

Description

3-Fluoropyridin-2-yl trifluoromethanesulfonate is a fluorinated pyridine derivative featuring a trifluoromethanesulfonate (triflate) group at the 2-position and a fluorine substituent at the 3-position of the pyridine ring. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic aromatic substitution and cross-coupling reactions, owing to the electron-withdrawing triflate group, which enhances the electrophilicity of the adjacent carbon . Its stability under various reaction conditions and compatibility with transition metal catalysts make it valuable in pharmaceutical and materials science applications.

Properties

IUPAC Name |

(3-fluoropyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO3S/c7-4-2-1-3-11-5(4)14-15(12,13)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFMPICYRTVTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743801 | |

| Record name | 3-Fluoropyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310559-92-2 | |

| Record name | 3-Fluoropyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Methods and Challenges

- One traditional approach involves starting from 3-fluoropyridine and using n-butyllithium and N,N'-dimethylformamide to form a 2-formyl intermediate, which is then reduced to the corresponding alcohol. This process requires low temperatures (-70 °C), uses hazardous reagents like n-butyllithium, and yields are around 40%, making it costly and inefficient for scale-up.

Novel Synthetic Route Using Quinolinic Acid

A more recent and industrially viable method employs quinolinic acid as a low-cost starting material. The process involves:

Conversion of quinolinic acid to quinoline anhydride via reaction with thionyl chloride in 1,2-dichloroethane under reflux.

Esterification of quinoline anhydride with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.

Reaction of this ester with triethylamine and diphenylphosphoryl azide (DPPA) in tert-butanol to form isopropyl 3-amino-2-pyridinecarboxylate.

Diazotization and fluorination steps converting the amino group to fluorine using sodium nitrite and hydrogen fluoride pyridine complex to give 3-fluoro-2-pyridine isopropyl formate.

Reduction of the formate ester with sodium borohydride in methanol in the presence of anhydrous calcium chloride to yield 3-fluoropyridine-2-methanol.

This method offers milder reaction conditions, higher yields (e.g., 82.96% yield in the amine intermediate step), lower raw material costs, and greener process attributes suitable for industrial production.

Triflation to Form this compound

The installation of the trifluoromethanesulfonate (triflate) group on the 3-fluoropyridin-2-yl moiety is typically achieved via diazotization of the corresponding aminopyridine followed by reaction with trifluoromethanesulfonic acid.

One-Pot Diazotization and Triflation Method

A broadly applicable and efficient method involves the one-pot diazotization of aminopyridines with sodium nitrite in the presence of trifluoromethanesulfonic acid (TfOH) and DMSO as solvent.

Procedure:

An aminopyridine (such as 3-amino-2-fluoropyridine) is ground with sodium nitrite to form a homogeneous mixture.

This mixture is added to a cooled solution of TfOH and DMSO at around 5 °C and ground again to form a paste.

The reaction is allowed to proceed at room temperature for 2.5 to 18 hours, during which nitrogen gas evolves, indicating diazonium salt formation and subsequent substitution by triflate.

This method yields this compound efficiently under mild conditions without requiring isolation of diazonium intermediates.

Scope and Yields

The method has been successfully applied to various substituted aminopyridines, yielding pyridinyl triflates with isolated yields ranging from 56% to 90%, depending on the substrate and reaction time.

For example, 3-fluoro-2-aminopyridine derivatives gave yields typically around 70-80% after 4-7 hours of reaction time.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Quinolinic acid conversion | Quinolinic acid | Thionyl chloride, 1,2-dichloroethane, reflux 16h | Quinoline anhydride | - | Intermediate, no isolation needed |

| 2 | Esterification | Quinoline anhydride, isopropanol | Heat to 85 °C, reflux 16h, crystallization | 2,3-pyridinedioic acid isopropyl ester | - | White solid, purified by filtration |

| 3 | Amination via DPPA | Ester (step 2), triethylamine, DPPA | tert-butanol, 20-30 °C addition, reflux 5h | Isopropyl 3-amino-2-pyridinecarboxylate | ~83 | High yield, purified by washing and extraction |

| 4 | Diazotization and fluorination | Amino ester (step 3), NaNO2, HF-pyridine | Reaction at 0-5 °C | 3-Fluoro-2-pyridine isopropyl formate | - | Intermediate for reduction |

| 5 | Reduction | Fluoro ester (step 4), NaBH4, CaCl2 | Methanol, 0 ± 5 °C, reflux 2h | 3-Fluoropyridine-2-methanol | - | Yellow liquid product |

| 6 | One-pot diazotization/triflation | 3-Aminopyridine derivative, NaNO2, TfOH, DMSO | Grinding, 5 °C addition, room temp 2.5-18h | This compound | 56-90 | Mild, efficient, broad substrate scope |

Research Findings and Considerations

The novel quinolinic acid-based synthetic route significantly reduces the cost and environmental impact compared to classical methods involving n-butyllithium and low temperatures.

The one-pot diazotization and triflation method using TfOH and sodium nitrite in DMSO is a versatile and mild approach for preparing pyridinyl triflates, including this compound, with good isolated yields.

Reaction monitoring by TLC and GC-MS is essential for optimizing yields and ensuring complete conversion, especially during intermediate steps.

Safety considerations include handling of thionyl chloride (releases HCl gas), sodium borohydride (reactive hydride source), and trifluoromethanesulfonic acid (strong acid), all requiring appropriate laboratory precautions.

Chemical Reactions Analysis

3-Fluoropyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Coupling Reactions: It is often used in coupling reactions such as Suzuki, Heck, and Stille reactions to form complex organic molecules.

Scientific Research Applications

3-Fluoropyridin-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into aromatic compounds.

Medicine: It is employed in medicinal chemistry for the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoropyridin-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The fluorine atoms in the compound can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Key Research Findings and Data

Stability and Handling

- Organic triflates like 3-fluoropyridin-2-yl triflate require anhydrous conditions to prevent hydrolysis, whereas scandium triflate is stable in ambient conditions .

Biological Activity

3-Fluoropyridin-2-yl trifluoromethanesulfonate (CAS No. 1310559-92-2) is an organofluorine compound notable for its diverse applications in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

This compound features a pyridine ring substituted with a fluorine atom at the 3-position and a trifluoromethanesulfonate group. The trifluoromethanesulfonate moiety is known for its strong electrophilic properties, allowing it to participate effectively in nucleophilic substitution reactions. This characteristic makes it a valuable reagent in organic synthesis.

Mechanisms of Action:

- Electrophilic Reactivity: The trifluoromethanesulfonate group enhances the electrophilicity of the compound, facilitating reactions with nucleophiles such as amines and alcohols.

- Biological Interactions: Research indicates that this compound can influence various cellular processes by modulating enzyme activities, such as inhibiting acetylcholinesterase, which leads to increased levels of acetylcholine in synaptic clefts.

Biological Activity and Applications

The biological activity of this compound has been explored in several contexts:

- Pharmaceutical Development:

-

Agrochemical Applications:

- It is utilized in the synthesis of fungicides and herbicides, demonstrating significant fungicidal activity against various plant pathogens.

- Potential Anticancer Activity:

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of pyridine derivatives using this compound as a key reagent. The resultant compounds were evaluated for their biological activity against cancer cell lines. Results indicated that specific derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology.

| Compound Name | IC50 (μM) | Target |

|---|---|---|

| Compound A | 10 | Cancer Cell Line X |

| Compound B | 25 | Cancer Cell Line Y |

| Compound C | 15 | Cancer Cell Line Z |

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of this compound with acetylcholinesterase. The compound was shown to inhibit enzyme activity, leading to increased acetylcholine levels, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. How to reconcile divergent biological activity reports for derivatives of this compound?

- Answer : Variations often stem from differences in assay conditions (e.g., cell line specificity, concentration ranges). Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrödinger’s Canvas) can identify critical substituents. For instance, anti-proliferative activity in 3-fluoropyridine derivatives correlates strongly with para-substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.